molecular formula C20H21ClN2O2 B2796681 3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide CAS No. 2034415-88-6

3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide

Cat. No. B2796681
CAS RN: 2034415-88-6
M. Wt: 356.85
InChI Key: LZSNHEDIXUUCAC-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and has been shown to have a high affinity for the estrogen receptor (ER).

Scientific Research Applications

Synthesis and Characterization

The compound has been involved in synthetic chemistry research, focusing on the preparation and full characterization of novel compounds. For example, similar compounds have been synthesized through reactions involving tryptamine and various agents, resulting in products with potential biological activities. These compounds are characterized using techniques such as NMR, UV, IR, and mass spectral data to understand their structural and electronic properties (Manolov, Ivanov, & Bojilov, 2020).

Potential Biological Activities

Research into compounds with a similar structure has shown promise in various biological applications. For example, some derivatives have been tested for antimicrobial activity, providing insights into their potential use in medical treatments (Gein, Kazantseva, Varkentin, Zamaraeva, Yankin, Beletskii, & Novikova, 2020). Additionally, other compounds in this category have been explored for their immunosuppressive activities, highlighting their potential in the development of new therapeutic agents (Giraud, Marchand, Carbonnelle, Sartor, Lang, & Duflos, 2010).

Allosteric Modulation Studies

Compounds with similar structures have been investigated for their allosteric modulation effects on certain receptors, such as the cannabinoid CB1 receptor. These studies provide valuable information on how these compounds can influence receptor activity, potentially leading to the development of new drugs with targeted effects (Price, Baillie, Thomas, Stevenson, Easson, Goodwin, McLean, McIntosh, Goodwin, Walker, Westwood, Marrs, Thomson, Cowley, Christopoulos, Pertwee, & Ross, 2005).

Anticancer Research

New cytotoxic compounds have been isolated from fungi and other sources, showing the potential of similar chemical structures in cancer treatment. These findings underscore the importance of such compounds in the search for new anticancer agents (Wang, Zheng, Qu, Liu, Wang, & Zhu, 2011).

properties

IUPAC Name

3-(3-chlorophenyl)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c1-23-13-17(16-7-2-3-8-18(16)23)19(24)12-22-20(25)10-9-14-5-4-6-15(21)11-14/h2-8,11,13,19,24H,9-10,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSNHEDIXUUCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)CCC3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide

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